molecular formula C25H16F3N3O3 B234563 N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B234563
M. Wt: 463.4 g/mol
InChI Key: FLWDBMDDAHWJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is important for the survival and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, this compound can block the activation of B-cells and prevent their proliferation, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation and autoimmunity, and suppress the immune response. This compound has also been shown to be well-tolerated in preclinical and clinical studies, with a favorable safety profile.

Advantages and Limitations for Lab Experiments

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. This compound also has a favorable safety profile, which makes it a good candidate for further development.
However, there are also some limitations to using this compound in lab experiments. It is a potent inhibitor of BTK, which may affect other signaling pathways that are important for cell survival. This compound may also have off-target effects that could complicate the interpretation of experimental results.

Future Directions

For the development of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide include combination therapy, optimization of pharmacokinetic and pharmacodynamic properties, and diagnostic applications.

Synthesis Methods

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then converted to the final product through a series of reactions. The process has been optimized to yield this compound in high purity and yield.

Scientific Research Applications

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmunity. This compound has also been tested in clinical trials for the treatment of various types of cancer, including lymphoma and leukemia.

properties

Molecular Formula

C25H16F3N3O3

Molecular Weight

463.4 g/mol

IUPAC Name

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H16F3N3O3/c1-14-12-16(24-31-22-20(34-24)6-3-11-29-22)7-8-18(14)30-23(32)21-10-9-19(33-21)15-4-2-5-17(13-15)25(26,27)28/h2-13H,1H3,(H,30,32)

InChI Key

FLWDBMDDAHWJRW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.